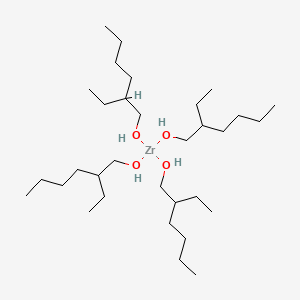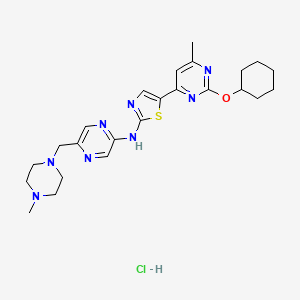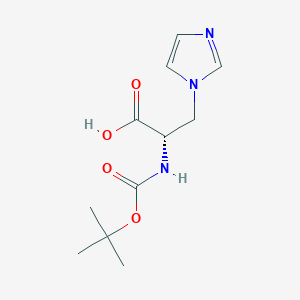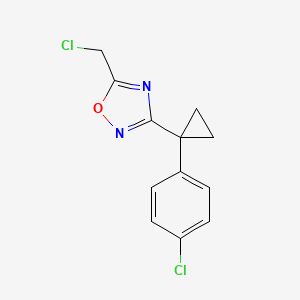
Penta-N-Boc Tobramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-N-Boc Tobramycin is an intermediate in the synthesis of derivatives of Tobramycin, which is an aminoglycoside antibiotic . It is used in the field of life science, particularly in the study of carbohydrates, nucleosides, and nucleotides .
Synthesis Analysis
The synthesis of Penta-N-Boc Tobramycin involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) and N-methylimidazole. The reaction is stirred at room temperature for 4 days under a nitrogen gas atmosphere .Chemical Reactions Analysis
While specific chemical reactions involving Penta-N-Boc Tobramycin are not detailed in the search results, it is known to be an intermediate in the synthesis of derivatives of Tobramycin .Physical And Chemical Properties Analysis
Penta-N-Boc Tobramycin is a yellow solid that is soluble in chloroform and methanol . Its molecular formula is C51H85N5O23, and it has a molecular weight of 1136.24 .properties
CAS RN |
172950-21-9 |
|---|---|
Product Name |
Penta-N-Boc Tobramycin |
Molecular Formula |
C₄₃H₇₇N₅O₁₉ |
Molecular Weight |
968.09 |
synonyms |
O-3-Deoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-D-glucopyranosyl-(1→6)-O-[2,3,6-trideoxy-2,6-bis[[(1,1-dimethylethoxy)carbonyl]amino]-α-D-ribo-hexopyranosyl-(1→4)]-2-deoxy-N1,N3-bis[(1,1-dimethylethoxy)carbonyl]-D-streptamine; O-3-Deoxy-3-[[(1,1- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)
![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)